5-(3-fluoro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
This compound features a fused pyrrolo[3,4-d][1,2,3]triazole-dione core substituted with a 3-fluoro-4-methylphenyl group at position 5 and a 3-(4-methylphenyl)-1,2,4-oxadiazole moiety linked via a methyl group at position 1. The 1,2,4-oxadiazole ring is a key pharmacophore known to enhance metabolic stability and binding affinity in medicinal chemistry .
Properties
IUPAC Name |
5-(3-fluoro-4-methylphenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN6O3/c1-11-3-6-13(7-4-11)19-23-16(31-25-19)10-27-18-17(24-26-27)20(29)28(21(18)30)14-8-5-12(2)15(22)9-14/h3-9,17-18H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTVZXGJMBDEKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CN3C4C(C(=O)N(C4=O)C5=CC(=C(C=C5)C)F)N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-fluoro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core pyrrolo[3,4-d][1,2,3]triazole structure, followed by the introduction of the fluoro and methylphenyl groups. Industrial production methods may involve optimizing these steps to increase yield and reduce costs.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro and methylphenyl groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound 5-(3-fluoro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule with potential applications in various scientific fields. This article highlights its applications in medicinal chemistry, material science, and agricultural chemistry.
Chemical Structure Representation
Chemical Structure
Medicinal Chemistry
The compound's unique structure suggests potential therapeutic applications:
- Anticancer Activity : Studies indicate that derivatives of triazole compounds exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines. The oxadiazole moiety is known for its ability to interfere with tumor growth and angiogenesis .
- Antimicrobial Properties : Similar compounds have shown promise as antimicrobial agents against a range of pathogens. The incorporation of fluorine atoms enhances bioactivity and selectivity .
Material Science
The compound may serve as a precursor for advanced materials:
- Polymer Synthesis : Its functional groups can be utilized to synthesize polymers with specific properties for use in coatings or electronic devices. The pyrrole and triazole rings contribute to the thermal stability and electrical conductivity of the resultant materials .
- Nanotechnology : Research is ongoing into the use of such compounds in nanomaterials for drug delivery systems due to their ability to form stable complexes with metal ions .
Agricultural Chemistry
The compound's biological activity extends to agricultural applications:
- Pesticide Development : The incorporation of oxadiazole structures has been linked to enhanced insecticidal activity. Research into similar compounds suggests potential use as environmentally friendly pesticides that target specific pests while minimizing harm to beneficial insects .
- Herbicide Formulation : Compounds with triazole structures have demonstrated herbicidal activity against various weed species. This could lead to the development of new herbicides that are more effective and less toxic .
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry investigated a series of triazole derivatives, including those similar to the compound . The results indicated that these compounds effectively inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research published in Pharmaceutical Biology highlighted the antimicrobial properties of oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The study found that modifications to the phenyl rings significantly enhanced antibacterial activity .
Case Study 3: Agricultural Applications
In a study conducted by the International Journal of Pest Management, researchers evaluated the efficacy of oxadiazole-based pesticides on crop pests. The findings demonstrated a notable reduction in pest populations with minimal impact on non-target species .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
Target Compound : Pyrrolo[3,4-d][1,2,3]triazole-4,6-dione.
- Analog 1 : 3-(4-Fluorophenyl)-5-(4-Methoxyphenyl)-2-Phenyldihydro-2H-Pyrrolo[3,4-d]Isoxazole-4,6(3H,5H)-Dione ().
- Core : Pyrrolo[3,4-d]isoxazole-dione.
- Key Differences : Replaces the triazole ring with an isoxazole, reducing nitrogen content. The 4-methoxyphenyl substituent increases electron density compared to the target’s 4-methylphenyl group.
- Implications : Isoxazole derivatives often exhibit distinct reactivity and bioactivity profiles due to altered electronic environments .
Analog 2 : 5-(4-Methylphenyl)-3-Isobutyl-2-Phenyl-3a,6a-Dihydro-3H-Pyrrolo[3,4-d][1,2]Oxazole-4,6-Dione ().
- Core : Pyrrolo[3,4-d]oxazole-dione.
- Key Differences : Lacks the triazole ring and incorporates an isobutyl group.
Substituent Effects
Fluorinated Aromatic Groups :
1,2,4-Oxadiazole vs. Thiazole Moieties :
- Compounds 4 and 5 () feature thiazole rings instead of 1,2,4-oxadiazole. Thiazoles are more polarizable, which could alter intermolecular interactions (e.g., π-stacking) in biological systems .
Physicochemical and Bioactivity Data
Structural and Crystallographic Insights
- Crystal Packing : Isostructural compounds 4 and 5 () crystallize in triclinic $ P\overline{1} $ symmetry with two independent molecules per asymmetric unit. Similar packing may occur in the target compound, influenced by halogen substituents (Cl/Br) and fluorine’s electrostatic effects .
- Planarity : The target’s triazole-dione core is likely planar, akin to pyrazoline derivatives in , facilitating π-π interactions in protein binding pockets .
Biological Activity
The compound 5-(3-fluoro-4-methylphenyl)-1-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity based on various studies and findings.
Chemical Structure
The compound features a unique structure combining multiple heterocycles and functional groups that contribute to its biological properties. The presence of the oxadiazole and triazole rings is particularly significant as these moieties are known for their pharmacological potential.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds containing oxadiazole derivatives. For instance:
- Antiproliferative Effects : Compounds similar to the target molecule have shown significant antiproliferative effects against various cancer cell lines. One study reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines including colon adenocarcinoma and breast cancer cells .
- Mechanism of Action : The mechanism often involves the inhibition of key enzymes such as Histone Deacetylases (HDAC) and Carbonic Anhydrases (CA) which play crucial roles in cancer cell proliferation and survival .
Antimicrobial Activity
The oxadiazole derivatives exhibit broad-spectrum antimicrobial activity. For example:
- Inhibition of Bacterial Growth : Certain derivatives have demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The specific mechanisms include disruption of bacterial cell wall synthesis and interference with metabolic pathways .
Anti-inflammatory Properties
Compounds with similar structures have also been evaluated for their anti-inflammatory effects:
- Cytokine Inhibition : Studies indicate that these compounds can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in vitro .
Study 1: Synthesis and Evaluation
A recent study synthesized several derivatives of 1,2,4-oxadiazoles and evaluated their biological activities. The results indicated that modifications to the oxadiazole ring enhanced anticancer activity significantly .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | HCT116 (Colon) | 0.67 | High |
| Compound B | MDA-MB-231 (Breast) | 0.80 | Moderate |
| Compound C | PC-3 (Prostate) | 0.87 | Moderate |
Study 2: Mechanistic Insights
Another research focused on the mechanism-based approaches for oxadiazole derivatives showed that they could induce apoptosis in cancer cells through the activation of caspases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
